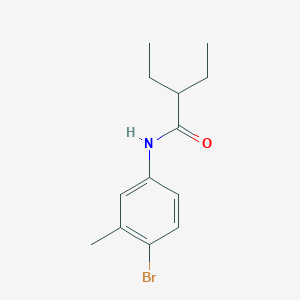
3-chloro-N-(3-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(3-ethoxyphenyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CEPC, and has been found to possess several interesting properties that make it a valuable tool in various research fields.
Mécanisme D'action
CEPC acts as a selective antagonist for the serotonin 5-HT7 receptor. It binds to the receptor and prevents the binding of serotonin, thereby blocking the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
CEPC has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in certain types of cancer cells. CEPC has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CEPC in lab experiments is its high selectivity for the serotonin 5-HT7 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using CEPC is its relatively low potency compared to other ligands for the serotonin 5-HT7 receptor.
Orientations Futures
There are several future directions for the study of CEPC. One potential area of research is the development of more potent analogs of CEPC that can be used as more effective ligands for the serotonin 5-HT7 receptor. Another area of research is the study of the role of the serotonin 5-HT7 receptor in various diseases, such as cancer and inflammatory disorders, and the potential therapeutic applications of CEPC in these conditions. Additionally, the development of fluorescent probes based on CEPC for the detection of GPCR activation is an area of ongoing research.
Méthodes De Synthèse
The synthesis of CEPC involves the reaction of 3-ethoxyaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CEPC.
Applications De Recherche Scientifique
CEPC has been found to have several applications in scientific research. It has been used as a ligand in the study of G protein-coupled receptors (GPCRs) and has been found to have a high affinity for the serotonin 5-HT7 receptor. CEPC has also been used in the development of fluorescent probes for the detection of GPCR activation.
Propriétés
Formule moléculaire |
C15H14ClNO2 |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
3-chloro-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18) |
Clé InChI |
UOCRWFHQRVSQAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




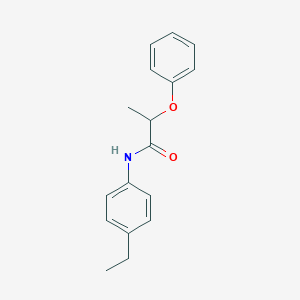
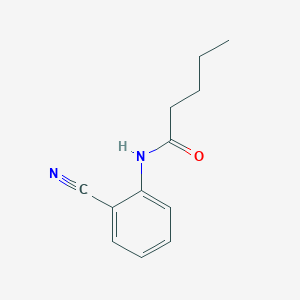
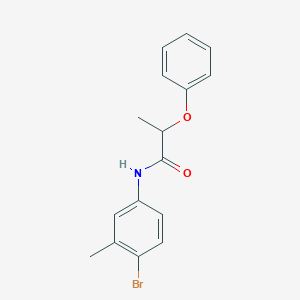

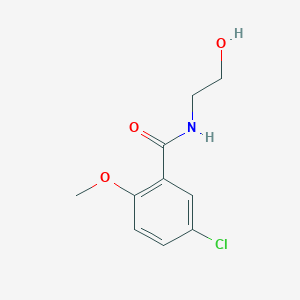

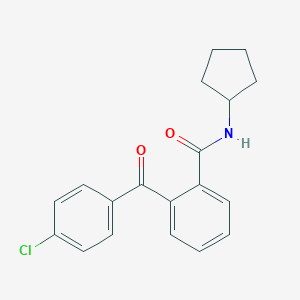
![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)
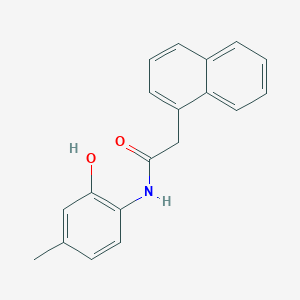


![Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate](/img/structure/B290866.png)
